3,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide
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Overview
Description
3,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with dimethyl groups at the 3 and 4 positions and a pyrrolidinone moiety attached via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 3,4-dimethylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 2-oxo-2-pyrrolidin-1-ylethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactors and automated synthesis can be employed to enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the carbonyl group in the pyrrolidinone moiety to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethylbenzamide: Lacks the pyrrolidinone moiety, resulting in different chemical and biological properties.
N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide: Lacks the dimethyl groups on the benzamide core, affecting its reactivity and interactions.
4-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide: Contains only one methyl group, leading to differences in steric and electronic effects.
Uniqueness
3,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is unique due to the presence of both dimethyl groups and the pyrrolidinone moiety. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-5-6-13(9-12(11)2)15(19)16-10-14(18)17-7-3-4-8-17/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSXJXAISLLYST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(=O)N2CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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